molecular formula C23H19N3O3 B11281316 4-methoxy-N-(naphthalen-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide

4-methoxy-N-(naphthalen-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11281316
M. Wt: 385.4 g/mol
InChI Key: NOBNAJAGHZYRPO-UHFFFAOYSA-N
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Description

4-methoxy-N-(naphthalen-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridazine ring, a naphthalene moiety, and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of nitroarenes and sodium sulfinates in a copper-catalyzed redox coupling reaction . This process is efficient and yields the desired compound in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(naphthalen-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substituting agents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the nitro group can yield an amine derivative.

Scientific Research Applications

4-methoxy-N-(naphthalen-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(naphthalen-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-methyl-N-phenylaniline
  • 4-(2-methoxyphenyl)morpholine
  • N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Uniqueness

4-methoxy-N-(naphthalen-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of a pyridazine ring, a naphthalene moiety, and a methoxy group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

4-methoxy-1-(2-methylphenyl)-N-naphthalen-1-yl-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-15-8-3-6-13-19(15)26-21(27)14-20(29-2)22(25-26)23(28)24-18-12-7-10-16-9-4-5-11-17(16)18/h3-14H,1-2H3,(H,24,28)

InChI Key

NOBNAJAGHZYRPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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